molecular formula C14H20N4O3 B1303612 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine CAS No. 332023-13-9

4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine

Cat. No.: B1303612
CAS No.: 332023-13-9
M. Wt: 292.33 g/mol
InChI Key: DPJQYITZDFYLGA-UHFFFAOYSA-N
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Description

WAY-232261 is a chemical compound known for its role as a phosphoinositide 3-kinase inhibitor. It has the molecular formula C14H20N4O3 and a molecular weight of 292.33 g/mol . This compound is primarily used in scientific research due to its ability to inhibit specific kinase pathways, making it valuable in studies related to cancer and other diseases.

Preparation Methods

The synthesis of WAY-232261 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, often exceeding 99% .

Chemical Reactions Analysis

WAY-232261 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-232261 is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

WAY-232261 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase. This inhibition disrupts the signaling pathways that are crucial for cell growth, proliferation, and survival. The compound binds to the kinase domain, preventing the phosphorylation of downstream targets and ultimately leading to the suppression of cellular processes involved in disease progression .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2-nitro-5-piperazin-1-ylphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c19-18(20)13-2-1-12(16-5-3-15-4-6-16)11-14(13)17-7-9-21-10-8-17/h1-2,11,15H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJQYITZDFYLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377938
Record name 4-(2-nitro-5-piperazin-1-ylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332023-13-9
Record name 4-(2-nitro-5-piperazin-1-ylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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